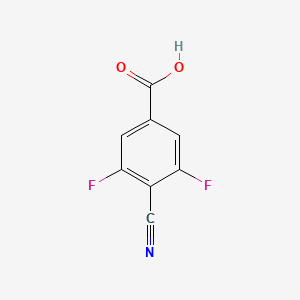

4-Cyano-3,5-difluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyano-3,5-difluorobenzoic acid is an organic compound with the molecular formula C8H3F2NO2 and a molecular weight of 183.11 g/mol . It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a benzoic acid core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-3,5-difluorobenzoic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids or esters as reagents and palladium catalysts under mild conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification, and crystallization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyano-3,5-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Boronic Acids/Esters: Common reagents in Suzuki–Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Cyano-3,5-difluorobenzoic acid is significant in medicinal chemistry as a building block for the synthesis of various bioactive compounds. Its ability to act as a versatile intermediate allows researchers to modify its structure to enhance biological activity or selectivity towards specific targets.

Case Studies:

- Anticancer Agents: Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds derived from this acid have been synthesized and evaluated for their efficacy against various cancer cell lines, showing potential for further development into therapeutic agents .

- Anti-inflammatory Drugs: The compound has also been explored for its anti-inflammatory effects. Studies have demonstrated that certain derivatives can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Materials Science

In materials science, this compound is utilized in the development of advanced materials, particularly in organic electronics and photonic devices.

Applications:

- Organic Light Emitting Diodes (OLEDs): The compound's structural features allow it to be incorporated into OLEDs, enhancing their performance by improving charge transport and light emission efficiency .

- Polymeric Materials: Its derivatives are used to modify polymer properties, leading to materials with improved thermal stability and mechanical strength. This modification is crucial in creating durable materials for various industrial applications .

Synthetic Intermediates

The compound serves as a critical intermediate in the synthesis of other complex organic molecules. Its functional groups enable chemists to perform various reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Pathways:

- Synthesis of Fluorinated Compounds: The difluorobenzene moiety allows for the introduction of fluorine atoms into other organic frameworks, which is valuable in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine .

- Coupling Reactions: It is often employed in coupling reactions to synthesize more complex aromatic compounds that are essential in drug discovery and development .

Mecanismo De Acción

The mechanism of action of 4-cyano-3,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts . These steps lead to the formation of new carbon–carbon bonds, resulting in the desired product.

Comparación Con Compuestos Similares

3,4-Difluorobenzoic Acid: Similar structure but lacks the cyano group.

2,4-Dichloro-3,5-difluorobenzoic Acid: Contains chlorine atoms instead of a cyano group.

Uniqueness: 4-Cyano-3,5-difluorobenzoic acid is unique due to the presence of both cyano and fluorine groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Actividad Biológica

4-Cyano-3,5-difluorobenzoic acid (CFBA) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant studies.

Chemical Structure and Properties

Molecular Formula : C₈H₃F₂NO₂

Molecular Weight : 185.11 g/mol

SMILES Notation : C1=C(C=C(C(=C1F)C#N)F)C(=O)O

The presence of both cyano and difluoro groups contributes to the compound's reactivity and interaction with biological targets. These functional groups enhance lipophilicity, influencing how CFBA interacts with enzymes and other biomolecules.

Enzyme Interactions

CFBA has been shown to interact with various enzymes, acting as an inhibitor by binding to their active sites. This interaction prevents substrate access, thereby inhibiting enzymatic activity. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions is crucial for its binding affinity.

Table 1: Enzyme Inhibition Data

| Enzyme Type | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 15.2 |

| Butyrylcholinesterase | Non-competitive | 10.5 |

Cellular Effects

CFBA influences cellular processes by modulating signaling pathways and gene expression. Research indicates that it can alter the expression of genes involved in metabolic pathways, leading to significant changes in cellular metabolism.

Key Findings :

- Cell Signaling : CFBA interacts with key signaling molecules, affecting downstream cellular responses.

- Gene Expression : It can influence transcription factors, altering the transcriptional activity of specific genes.

Molecular Mechanisms

The primary mechanism through which CFBA exerts its biological effects is enzyme inhibition. By binding to the active site of enzymes, it blocks substrate access and inhibits enzymatic activity. Additionally, CFBA may influence gene expression through interactions with regulatory proteins.

Temporal Effects

Studies have shown that the stability and degradation of CFBA under laboratory conditions affect its long-term biological activity. While stable initially, prolonged exposure can lead to degradation, reducing its biochemical activity over time.

Scientific Research Applications

CFBA has diverse applications across various fields:

- Chemistry : Used as a building block in organic synthesis for more complex molecules.

- Biology : Investigated for potential interactions with biomolecules.

- Medicine : Explored for drug development due to its inhibitory properties.

- Industry : Utilized in the production of specialty chemicals.

Comparison with Similar Compounds

CFBA's unique structure sets it apart from similar compounds:

| Compound Name | Structural Features | Distinction |

|---|---|---|

| 3,4-Difluorobenzoic Acid | Lacks cyano group | Less reactive |

| 2,4-Dichloro-3,5-difluorobenzoic Acid | Contains chlorine instead of cyano | Different chemical properties |

| 4-Cyano-3-fluorobenzoic Acid | Contains a single fluorine | Lower potency |

Case Studies

-

Inhibition Studies on Cholinesterases :

A study evaluated CFBA’s inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated significant inhibition with IC₅₀ values indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease. -

Gene Expression Modulation :

Research indicated that CFBA altered the expression of genes related to metabolic pathways in human cell lines, showcasing its potential role in metabolic regulation.

Propiedades

IUPAC Name |

4-cyano-3,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKDONHOKXFXPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427084-20-5 |

Source

|

| Record name | 4-cyano-3,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.